molecular formula C13H14F3NO B8184692 1-Benzyl-5-trifluoromethyl-piperidin-3-one

1-Benzyl-5-trifluoromethyl-piperidin-3-one

Cat. No.: B8184692
M. Wt: 257.25 g/mol
InChI Key: WOFAZXWGNMULPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-trifluoromethyl-piperidin-3-one is an organic compound with the molecular formula C₁₃H₁₄F₃NO It is a piperidine derivative characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-trifluoromethyl-piperidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl halide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate.

    Solvent: Common solvents used in the reaction include dimethylformamide or tetrahydrofuran.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-trifluoromethyl-piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-5-trifluoromethyl-piperidin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-trifluoromethyl-piperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar in structure but with an amine group instead of a ketone.

    1-Benzyl-5-(difluoromethyl)piperidin-3-one: Similar but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: 1-Benzyl-5-trifluoromethyl-piperidin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and materials science.

Properties

IUPAC Name

1-benzyl-5-(trifluoromethyl)piperidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-6-12(18)9-17(8-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAZXWGNMULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1=O)CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.